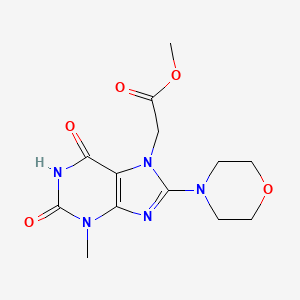

Methyl 2-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)acetate

Description

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name, methyl 2-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)acetate , reflects its hierarchical structure. The parent purine core is modified at positions 3, 7, and 8 with distinct substituents:

- Position 3 : A methyl group (-CH₃) contributes to steric bulk and electronic effects.

- Position 7 : An acetate ester (-OAc) introduces lipophilicity and potential sites for enzymatic hydrolysis.

- Position 8 : A morpholin-4-yl group (-N-morpholine) enhances solubility and hydrogen-bonding capacity through its oxygen and nitrogen atoms.

The molecular formula is C₁₃H₁₇N₅O₅ , with a molar mass of 323.309 g/mol. Classification under the IUPAC system places this compound within the purine-2,6-dione subclass, distinct from simpler purines like xanthine or caffeine due to its ester and morpholine substituents.

Molecular Architecture and Functional Group Analysis

The compound’s structure comprises three key components:

- Purine Core : A bicyclic aromatic system (pyrimidine fused to imidazole) with keto groups at positions 2 and 6. These carbonyl groups participate in hydrogen bonding and stabilize the planar conformation.

- Acetate Ester (Position 7) : The -OAc group increases molecular lipophilicity, potentially enhancing membrane permeability. Its ester linkage is susceptible to hydrolysis under alkaline conditions, forming a carboxylic acid derivative.

- Morpholin-4-Yl Group (Position 8) : The six-membered ring containing oxygen and nitrogen facilitates interactions with polar environments. The nitrogen atom can act as a hydrogen bond donor, while the oxygen serves as an acceptor.

Functional Group Summary

| Functional Group | Position | Role in Structure/Activity |

|---|---|---|

| Methyl (-CH₃) | 3 | Electronic and steric effects |

| Acetate Ester (-OAc) | 7 | Lipophilicity, enzymatic target |

| Morpholin-4-Yl | 8 | Hydrogen bonding, solubility |

| Purine-2,6-Dione Core | 2,6 | Planarity, aromatic stability |

Crystallographic Data and Conformational Studies

While specific crystallographic data for this compound remain unpublished, insights can be drawn from analogous purine derivatives:

- Purine Core Conformation : The planar bicyclic system is stabilized by resonance between the keto groups (positions 2 and 6) and the aromatic π-system.

- Substituent Orientation : The morpholine group likely adopts a chair-like conformation, with the nitrogen and oxygen atoms positioned to maximize intermolecular interactions.

- Crystal Packing : Hydrogen bonding between the morpholine oxygen and carbonyl groups of adjacent molecules would dominate crystalline arrangements, similar to other purine-2,6-diones.

Key Challenges in Crystallography

Comparative Structural Analysis With Related Purine Derivatives

The compound’s architecture diverges significantly from common purine derivatives, as summarized below:

| Compound | Molecular Formula | Key Substituents | Functional Group Distinctions |

|---|---|---|---|

| Caffeine | C₈H₁₀N₄O₂ | Methyl at 1, 3, 7; no ester or morpholine | Lacks morpholine and ester |

| Theophylline | C₇H₈N₄O₂ | Methyl at 1, 3, 9; no morpholine | Ester absent; different methyl positions |

| Xanthine | C₅H₄N₄O₂ | No methyl or ester groups | Purine-2,6-dione core only |

| This compound | C₁₃H₁₇N₅O₅ | Methyl (3), morpholine (8), acetate (7) | Unique combination of ester and morpholine |

Structural Implications

- Morpholine vs. Methyl : The morpholine group at position 8 replaces smaller substituents (e.g., methyl in caffeine), altering hydrophobicity and receptor binding profiles.

- Ester vs. Carbonyl : The acetate ester at position 7 introduces metabolic instability compared to the stable carbonyl groups in xanthine derivatives.

Properties

IUPAC Name |

methyl 2-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O5/c1-16-10-9(11(20)15-13(16)21)18(7-8(19)22-2)12(14-10)17-3-5-23-6-4-17/h3-7H2,1-2H3,(H,15,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJSXFITWCDWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332388-37-1 | |

| Record name | ME (3-ME-8-(4-MORPHOLINYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or adenine derivatives.

Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the purine core is replaced by a morpholine moiety.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The morpholine group at the 8-position of the purine ring is introduced via nucleophilic aromatic substitution . This occurs under basic conditions (e.g., potassium carbonate in DMF or DMSO) at elevated temperatures (80–100°C). The reaction typically involves displacing a halogen (e.g., bromine) from a precursor such as 8-bromo-1,3-dimethylpurine-2,6-dione.

Example Reaction Pathway:

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or further functionalizing the compound.

| Conditions | Products | Yield | References |

|---|---|---|---|

| 1M HCl, ethanol/water, reflux | 2-(3-Methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)acetic acid | 85–90% | |

| 1M NaOH, THF/H₂O, 60°C | Same as above | 78–82% |

Nucleophilic Acyl Substitution

The ester group participates in reactions with nucleophiles such as hydrazines, forming hydrazides. This is a key step in synthesizing derivatives with enhanced pharmacological properties.

Example with Hydrazine:

Reaction Conditions:

Alkylation Reactions

The nitrogen atoms in the purine ring and morpholine group can undergo alkylation. For instance, the N-7 position of the purine core reacts with alkyl halides (e.g., ethyl 4-bromobutyrate) in the presence of a base like triethylamine.

Example:

Oxidation and Reduction

While no direct studies on oxidation/reduction of this compound are available, analogous purine derivatives suggest potential reactivity:

-

Oxidation : The purine ring may undergo oxidation at the C-2 or C-6 positions under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : The morpholine group’s tertiary amine is resistant to reduction, but ester groups can be reduced to alcohols using LiAlH₄.

Table 2: Hydrazide Derivatives and Activity

| Derivative | Analgesic Activity (vs. ASA) | Anti-inflammatory Effect |

|---|---|---|

| 2-(3-Methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)acetohydrazide | 12-fold stronger | Moderate TNF-α inhibition |

| N′-Benzylidenehydrazide analog | 36-fold stronger | Significant TNF-α inhibition |

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of methyl 2-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)acetate exhibit anticancer activities. Studies have shown that these compounds can inhibit tumor necrosis factor-alpha (TNF-α) production in models of endotoxemia, suggesting their potential use in cancer therapy through anti-inflammatory mechanisms .

Analgesic Effects

In vivo studies have demonstrated that certain derivatives possess significant analgesic properties. For instance, compounds similar to this compound have been shown to outperform acetylsalicylic acid in analgesic efficacy in writhing syndrome tests . This suggests that the compound could be developed into a new class of pain relief medications.

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has been noted in various studies. It has been shown to suppress pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent . This property is particularly relevant for conditions characterized by excessive inflammation.

Drug Development

This compound is being explored as a lead compound for developing new drugs targeting various diseases, including cancer and inflammatory disorders. Its structural features allow for modifications that can enhance efficacy and reduce side effects .

Biochemical Probes

Due to its ability to interact with specific molecular targets within cells, this compound can be utilized as a biochemical probe in research settings. It assists in elucidating cellular processes and understanding disease mechanisms at the molecular level .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and thereby affecting cellular processes. The morpholine ring may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Imidazole-Based Ethyl Acetate Derivatives

Several ethyl acetate derivatives with imidazole cores (Figure 1 in ) share structural similarities with the target compound. Examples include:

- Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Compound A)

- Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (Compound C)

| Feature | Target Compound | Imidazole Derivatives |

|---|---|---|

| Core Structure | Purine dione | Imidazole |

| Substituents | 3-methyl, 8-morpholin-4-yl | Phenyl, halophenyl, trifluoromethyl groups |

| Molecular Weight | 323.305 g/mol | ~290–370 g/mol (e.g., 306.36 for Compound A) |

| Solubility | Enhanced by morpholine | Reduced due to lipophilic aryl groups |

| Functional Group | Methyl acetate | Ethyl acetate |

Key Differences :

Triazole-Thio Acetate Derivatives

Triazole-containing compounds (Figure 5 in ), such as 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate, differ significantly in their heterocyclic core and substituents:

Key Differences :

Morpholine-Containing Carboxamides

Complex carboxamides from , such as 7-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-10-hydroxy-6-methyl-8-oxo...carboxamide , share morpholine motifs but differ in core structure:

| Feature | Target Compound | Carboxamide Derivatives |

|---|---|---|

| Core Structure | Purine dione | Diazaspiro decene |

| Substituents | Methyl acetate | Trifluoromethyl, difluorophenyl groups |

| Functional Group | Ester | Carboxamide |

| Lipophilicity | Moderate (logP ~1.5 estimated) | High (due to fluorinated groups) |

Key Differences :

- Carboxamide derivatives are more metabolically stable than the target’s ester group but may exhibit lower solubility due to fluorinated substituents .

- The target’s purine core is structurally distinct from the diazaspiro system, which could lead to divergent biological targets (e.g., kinases vs. proteases) .

Research Implications and Limitations

- Structural Advantages : The target compound’s morpholine group and purine core may optimize solubility and target specificity compared to bulkier analogs .

- Limitations : Available evidence lacks direct pharmacological data; comparisons are based on structural and physicochemical inferences. Further in vitro studies are needed to validate binding affinities and metabolic pathways.

Biological Activity

Methyl 2-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)acetate is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a purine ring system with a morpholine ring and a methyl ester group. The synthesis typically involves multi-step organic reactions:

- Formation of the Purine Core : The purine core is synthesized through condensation reactions involving guanine or adenine derivatives.

- Introduction of the Morpholine Ring : This is achieved via nucleophilic substitution, where a suitable leaving group on the purine core is replaced by a morpholine moiety.

- Esterification : The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

The biological activity of this compound is primarily attributed to its interaction with enzymes involved in purine metabolism. It acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management .

The morpholine ring enhances binding affinity and specificity for molecular targets, potentially leading to therapeutic effects in metabolic disorders.

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological activities:

- Antiviral : Similar compounds have shown antiviral properties, suggesting potential applications in treating viral infections .

- Analgesic and Anti-inflammatory : In behavioral models, related purine derivatives demonstrated analgesic effects that were significantly more potent than acetylsalicylic acid (ASA), indicating potential for pain management therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-(morpholin-2-yl)acetate | Morpholine-containing ester | Moderate anti-inflammatory |

| Methyl 2-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)propanoate | Propanoate ester instead of acetate | Potentially similar activity |

| 8-Aminoadenosine | Amino group at position 8 | Antiviral |

The unique combination of substituents in this compound may enhance its solubility and bioavailability compared to other purines, leading to distinct pharmacological profiles that warrant further exploration.

Case Studies

- DPP-IV Inhibition : A study demonstrated that this compound effectively inhibited DPP-IV activity in vitro, leading to increased insulin secretion in pancreatic beta cells. This suggests potential applications in diabetes treatment.

- Analgesic Activity : In a behavioral model assessing pain response, derivatives similar to this compound showed up to 36-fold greater analgesic activity than ASA. This highlights the compound's potential role in developing new pain relief medications .

Q & A

Q. What synthetic strategies are commonly employed to prepare purine derivatives with morpholine and ester functional groups?

To synthesize such compounds, a modular approach is typically adopted:

- Core Purine Formation : Start with a purine scaffold (e.g., 3-methylxanthine) and introduce substituents via nucleophilic substitution or cross-coupling reactions.

- Morpholine Integration : The morpholine ring (8-position) is often introduced via alkylation or Mitsunobu reactions using morpholine as a nucleophile.

- Esterification : The acetate ester at the 7-position can be added through acylation or ester exchange under mild acidic/basic conditions.

Patents (e.g., EP 4 374 877 A2) describe analogous steps for morpholinyl purine derivatives, such as coupling reagents like 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., morpholine protons at δ ~3.7 ppm, ester carbonyl at ~170 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed [M+H]).

- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) refine crystallographic data, resolving bond lengths and angles .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) .

Advanced Questions

Q. How can crystallographic refinement using SHELX resolve structural ambiguities in purine derivatives?

SHELXL is ideal for small-molecule refinement:

- Data Input : Integrate intensity data (e.g., .hkl files) and initial structural models.

- Parameterization : Refine atomic coordinates, displacement parameters, and occupancy factors. For disordered morpholine or ester groups, use PART or SUMP instructions.

- Validation : Cross-check with R-factors (), residual density maps, and Hirshfeld surface analysis. SHELX’s robustness in handling high-resolution data ensures minimal bias .

Q. What methodologies are used to study structure-activity relationships (SAR) of morpholinyl purine diones?

- Analog Synthesis : Systematically vary substituents (e.g., morpholine at position 8, ester groups at position 7) and assess bioactivity (e.g., kinase inhibition).

- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., PI3K or mTOR kinases).

- In Vitro Assays : Measure IC values in enzyme inhibition assays. For example, analogs like 3-methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)-4,5-dihydropurine-2,6-dione (CAS 713127-80-1) are tested for kinase selectivity .

Q. How can researchers address discrepancies between computational models and experimental conformational data?

- Synchrotron Refinement : High-resolution X-ray data (≤1.0 Å) resolves torsional angles, which can be compared to density functional theory (DFT)-optimized geometries.

- Dynamic NMR : Variable-temperature H NMR detects rotational barriers in morpholine or ester groups.

- MD Simulations : Run nanosecond-scale simulations in explicit solvent to assess flexibility. SHELX-refined structures provide reliable starting coordinates .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Kinase Inhibition Profiling : Use ATP-competitive assays (e.g., ADP-Glo™) against a panel of 50+ kinases.

- Cellular Uptake Studies : LC-MS/MS quantifies intracellular concentrations after incubation with cancer cell lines (e.g., HEK293 or HeLa).

- High-Throughput Screening (HTS) : Libraries like the Aryl Halide Chemistry Informer Library (Merck) enable rapid bioactivity assessment against diverse targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.